molecular formula C8H14N6O B14583509 2-(Morpholin-4-yl)pyrimidine-4,5,6-triamine CAS No. 61604-24-8

2-(Morpholin-4-yl)pyrimidine-4,5,6-triamine

Cat. No.: B14583509
CAS No.: 61604-24-8
M. Wt: 210.24 g/mol
InChI Key: MODIWXTUGZOVPP-UHFFFAOYSA-N
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Description

4,5,6-Triamino-2-morpholino-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with three amino groups and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-triamino-2-morpholino-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-triaminopyrimidine with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4,5,6-triamino-2-morpholino-pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Triamino-2-morpholino-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4,5,6-Triamino-2-morpholino-pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5,6-triamino-2-morpholino-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with cellular pathways involved in cell growth, differentiation, or apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminopyrimidine: A related compound with three amino groups on the pyrimidine ring but without the morpholine substitution.

    2,4,6-Triamino-5-pyrimidinecarbonitrile: Another similar compound with a nitrile group instead of the morpholine ring.

Uniqueness

4,5,6-Triamino-2-morpholino-pyrimidine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61604-24-8

Molecular Formula

C8H14N6O

Molecular Weight

210.24 g/mol

IUPAC Name

2-morpholin-4-ylpyrimidine-4,5,6-triamine

InChI

InChI=1S/C8H14N6O/c9-5-6(10)12-8(13-7(5)11)14-1-3-15-4-2-14/h1-4,9H2,(H4,10,11,12,13)

InChI Key

MODIWXTUGZOVPP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(C(=N2)N)N)N

Origin of Product

United States

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